KRAS G12C inhibitor 56
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 56 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation involves a substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 56 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity towards the KRAS G12C mutant protein.
Purification: The final compound is purified using chromatographic techniques to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 56 undergoes several types of chemical reactions, including:
Covalent binding: The inhibitor forms a covalent bond with the cysteine residue at the 12th position of the KRAS protein, locking it in an inactive state.
Oxidation and reduction: These reactions can modify the functional groups on the inhibitor, potentially affecting its activity and stability.
Common Reagents and Conditions
Reagents: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major product of these reactions is the covalently bound this compound-KRAS complex, which effectively inhibits the oncogenic signaling pathways .
科学研究应用
KRAS G12C inhibitor 56 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Helps in understanding the biological pathways and mechanisms involved in KRAS-driven cancers.
Medicine: Serves as a potential therapeutic agent for treating cancers with KRAS G12C mutations.
Industry: Employed in the development of diagnostic assays and screening platforms for KRAS mutations.
作用机制
KRAS G12C inhibitor 56 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and tumor growth .
相似化合物的比较
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials, showing promising results.
GDC-6036: A highly potent and selective KRAS G12C inhibitor in preclinical development.
Uniqueness
KRAS G12C inhibitor 56 is unique due to its specific binding interactions and enhanced potency compared to other inhibitors. It has shown improved efficacy in preclinical models, making it a promising candidate for further development .
属性
分子式 |
C32H39N7O4S |
---|---|
分子量 |
617.8 g/mol |
IUPAC 名称 |
(4S)-2-amino-4-methyl-4-[5-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]-6-(1-prop-2-enoylpiperidin-4-yl)oxypyrimidin-2-yl]-1,2-oxazol-3-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C32H39N7O4S/c1-5-28(40)39-14-10-20(11-15-39)42-27-17-26(41-19(2)22-8-7-13-38(22)4)35-31(36-27)23-16-25(37-43-23)32(3)12-6-9-24-29(32)21(18-33)30(34)44-24/h5,16-17,19-20,22H,1,6-15,34H2,2-4H3/t19-,22-,32+/m0/s1 |
InChI 键 |
VPGFGUVVEBRZJS-RKGKDDSLSA-N |
手性 SMILES |
C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)[C@]5(CCCC6=C5C(=C(S6)N)C#N)C |
规范 SMILES |
CC(C1CCCN1C)OC2=NC(=NC(=C2)OC3CCN(CC3)C(=O)C=C)C4=CC(=NO4)C5(CCCC6=C5C(=C(S6)N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。